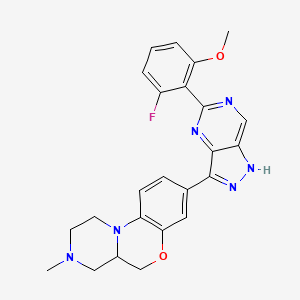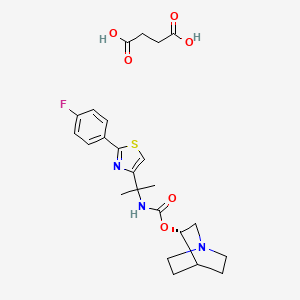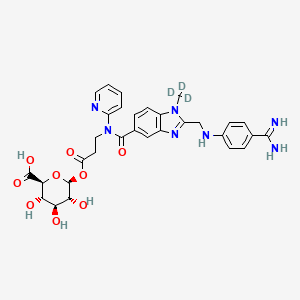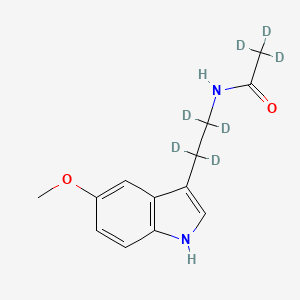
Antibacterial synergist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial synergist 1 is a compound known for its ability to enhance the effectiveness of antibiotics against resistant bacterial strains. It is particularly effective against biofilm-forming bacteria, which are often more resistant to conventional antibiotics. This compound has shown promise in overcoming antibiotic resistance, making it a valuable tool in the fight against multidrug-resistant bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial synergist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, the synthesis may start with the preparation of a precursor compound, followed by a series of reactions such as condensation, cyclization, and functional group modifications .
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves optimizing reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Antibacterial synergist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including reflux and ambient temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .
科学研究应用
Antibacterial synergist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on bacterial biofilms and its potential to disrupt quorum sensing in bacteria.
Medicine: Investigated for its potential to enhance the efficacy of antibiotics and overcome antibiotic resistance in clinical settings.
作用机制
The mechanism of action of antibacterial synergist 1 involves multiple pathways:
Disruption of Biofilms: It inhibits the formation of bacterial biofilms, which are protective layers that bacteria form to shield themselves from antibiotics.
Quorum Sensing Inhibition: It interferes with the quorum sensing mechanisms of bacteria, which are communication pathways that regulate gene expression and virulence factors.
Synergistic Effects: It enhances the activity of antibiotics by increasing their penetration into bacterial cells and disrupting bacterial cell membranes.
相似化合物的比较
Antibacterial synergist 1 can be compared with other similar compounds, such as:
Echinatin: Another antibacterial synergist that inhibits quorum sensing and biofilm formation in bacteria.
Ginkgetin: Known for its antibiofilm and antibacterial synergist properties against Escherichia coli.
Nisin-Citric Acid Complex: A synergistic antimicrobial system used in food and drug preservation.
Uniqueness: this compound is unique due to its potent ability to inhibit biofilm formation and quorum sensing, making it highly effective against resistant bacterial strains. Its versatility in various scientific research applications further distinguishes it from other compounds .
属性
分子式 |
C19H24N2O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
N-[(1-butyl-3-hydroxy-6-methyl-4-oxopyridin-2-yl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H24N2O4/c1-4-5-10-21-13(2)11-17(22)18(23)16(21)12-20-19(24)14-6-8-15(25-3)9-7-14/h6-9,11,23H,4-5,10,12H2,1-3H3,(H,20,24) |
InChI 键 |
ASJNWOPCCOKNCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=CC(=O)C(=C1CNC(=O)C2=CC=C(C=C2)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)







![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)




